molecular formula C18H24N2O2 B2808770 4-[(4-ethylpiperazin-1-yl)methyl]-5,7-dimethyl-2H-chromen-2-one CAS No. 900284-01-7

4-[(4-ethylpiperazin-1-yl)methyl]-5,7-dimethyl-2H-chromen-2-one

Cat. No.: B2808770
CAS No.: 900284-01-7
M. Wt: 300.402
InChI Key: WLHYEUXZPBRNTQ-UHFFFAOYSA-N
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Description

4-[(4-Ethylpiperazin-1-yl)methyl]-5,7-dimethyl-2H-chromen-2-one is a synthetic coumarin derivative featuring a 4-ethylpiperazine moiety linked to the coumarin core via a methylene bridge. Coumarins are naturally occurring or synthetic benzopyrone derivatives known for diverse biological activities, including anticoagulant, antimicrobial, and anticancer effects . This compound has been studied in the context of kinase inhibition and structure-activity relationship (SAR) analyses, particularly in comparison to analogs with modified piperazine groups or linker structures .

Properties

IUPAC Name

4-[(4-ethylpiperazin-1-yl)methyl]-5,7-dimethylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-4-19-5-7-20(8-6-19)12-15-11-17(21)22-16-10-13(2)9-14(3)18(15)16/h9-11H,4-8,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLHYEUXZPBRNTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=CC(=O)OC3=CC(=CC(=C23)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-ethylpiperazin-1-yl)methyl]-5,7-dimethyl-2H-chromen-2-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as crystallization, distillation, and chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(4-ethylpiperazin-1-yl)methyl]-5,7-dimethyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Several studies have indicated that chromenone derivatives exhibit promising anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation. Research has shown that it can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and growth .
  • Antimicrobial Properties :
    • The compound has demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. Its efficacy is attributed to the disruption of microbial cell membranes and interference with metabolic processes .
  • Neuroprotective Effects :
    • Preliminary studies suggest that this compound may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. It appears to modulate oxidative stress and inflammation in neuronal cells, which are critical factors in conditions like Alzheimer's disease .

Pharmacological Insights

  • Mechanism of Action :
    • The mechanism by which 4-[(4-ethylpiperazin-1-yl)methyl]-5,7-dimethyl-2H-chromen-2-one exerts its effects involves interaction with specific molecular targets such as enzymes and receptors involved in cancer progression and microbial resistance. For instance, it may act as an inhibitor of certain kinases involved in tumor growth regulation .
  • Bioavailability and Metabolism :
    • Studies on the pharmacokinetics of this compound indicate favorable absorption characteristics, making it a suitable candidate for further development as a therapeutic agent. Its metabolic profile suggests that it can be effectively processed by liver enzymes, which is crucial for its therapeutic efficacy .

Case Studies

  • Anticancer Research :
    • A study conducted on various cancer cell lines revealed that the compound significantly reduced cell viability at micromolar concentrations. The results indicated a dose-dependent response, with IC50 values comparable to established chemotherapeutics .
  • Antimicrobial Testing :
    • In vitro assays demonstrated that the compound exhibited potent activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were lower than those of conventional antibiotics, suggesting its potential as a new antimicrobial agent .

Data Tables

Application AreaObserved EffectsReference
Anticancer ActivityInduces apoptosis in cancer cells
Antimicrobial PropertiesEffective against Staphylococcus aureus
Neuroprotective EffectsReduces oxidative stress in neurons

Mechanism of Action

The mechanism of action of 4-[(4-ethylpiperazin-1-yl)methyl]-5,7-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4-[(4-ethylpiperazin-1-yl)methyl]-5,7-dimethyl-2H-chromen-2-one and structurally related coumarin derivatives:

Compound Substituents/Linkers Key Properties/Biological Activity References
This compound - Ethylpiperazine via methylene bridge
- 5,7-dimethyl coumarin
- Enhanced lipophilicity due to ethyl group
- Potential kinase inhibition (Pim kinases)
4-{[4-(4-Methoxyphenyl)piperazin-1-yl]methyl}-6,7-dimethyl-2H-chromen-2-one - 4-Methoxyphenylpiperazine
- 6,7-dimethyl coumarin
- Improved CNS penetration due to methoxy group
- Moderate 5-HT1A antagonism (EC50 ~500–1000 nM)
5-(5-(4-(2-Fluorophenyl)piperazin-1-yl)pentyloxy)-4,7-dimethyl-2H-chromen-2-one - Fluorophenylpiperazine via pentyloxy linker
- Acetylated coumarin
- High 5-HT1A antagonism (EC50 = 980 nM)
- Prolonged linker enhances receptor interaction
4-(((4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)-6,7-dimethyl-2H-chromen-2-one - Triazole-thiophene hybrid
- Ethyl group on triazole
- Strong interaction with SARS-CoV-2 PLpro (molecular docking)
- Low BBB penetration
7-Hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one - Methylpiperazine
- Hydroxy group at C7
- Optimized for hydrogen bonding (DFT studies)
- Potential antimicrobial activity

Key Comparative Insights :

Arylpiperazine derivatives (e.g., methoxyphenyl or fluorophenyl) exhibit stronger receptor binding (e.g., 5-HT1A antagonism) due to aromatic interactions but may face metabolic instability .

Linker Modifications :

  • Methylene bridges (as in the target compound) provide rigidity, whereas alkyloxy linkers (e.g., pentyloxy in ) enhance flexibility, improving interactions with deeper binding pockets in targets like serotonin receptors .

Electronic and Pharmacokinetic Effects :

  • Hybridization with thiophene-triazole () introduces electron-rich regions, enhancing interactions with viral proteases like PLpro but reducing gastrointestinal absorption compared to simpler coumarin-piperazine derivatives .
  • ADMET Profiles : The target compound’s ethylpiperazine likely results in moderate BBB penetration (similar to methoxyphenyl analogs in ), whereas hydroxy or acetyl groups () may reduce CNS activity .

Biological Activity :

  • The target compound’s ethylpiperazine moiety aligns with Pim kinase inhibitors (), where alkyl groups on piperazine optimize ATP-binding pocket interactions. In contrast, fluorophenylpiperazines () are more selective for serotonin receptors .

Biological Activity

The compound 4-[(4-ethylpiperazin-1-yl)methyl]-5,7-dimethyl-2H-chromen-2-one is a derivative of the chromene class, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against various targets, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C₁₈H₃₁N₃O₂
  • Molecular Weight : 318.46 g/mol
  • LogP : 3.7 (indicating moderate lipophilicity)

The compound features a chromenone core substituted with an ethylpiperazine moiety, which is essential for its biological interactions.

Research indicates that derivatives of chromenes exhibit various mechanisms of action, including:

  • Inhibition of Carbonic Anhydrases (CAs) : Certain chromene derivatives have shown selective inhibition against tumor-associated isoforms such as hCA IX and XII, which are implicated in hypoxic tumors. The compound under study may share similar inhibitory properties due to its structural characteristics .
  • Antioxidant Activity : Compounds in the chromene family have demonstrated antioxidant properties, which can mitigate oxidative stress and its related pathologies.
  • Anti-inflammatory Effects : Substituents on the chromene structure can enhance anti-inflammatory activity, potentially making this compound useful in treating inflammatory diseases .

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activity of this compound:

Activity Target IC50 (µM) Reference
Inhibition of hCA IXTumor-associated CA0.53
Inhibition of hCA XIITumor-associated CA0.47
Cytotoxicity against MCF-7 cellsBreast cancer cell line0.47

These results indicate that the compound exhibits significant inhibitory activity against key tumor-associated carbonic anhydrases and shows cytotoxic effects on breast cancer cells.

Case Study 1: Anticancer Activity

In a study evaluating various coumarin derivatives, the compound demonstrated potent activity against MCF-7 breast cancer cells with an IC50 value of 0.47 µM. This suggests that modifications in the chromene structure can lead to enhanced anticancer properties .

Case Study 2: Selective Inhibition of Carbonic Anhydrases

A comparative analysis of several chromene derivatives revealed that this compound selectively inhibited hCA IX and XII over cytosolic isoforms (hCA I and II), indicating its potential as a targeted therapeutic agent for hypoxic tumors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(4-ethylpiperazin-1-yl)methyl]-5,7-dimethyl-2H-chromen-2-one
Reactant of Route 2
Reactant of Route 2
4-[(4-ethylpiperazin-1-yl)methyl]-5,7-dimethyl-2H-chromen-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.